Cas no 692287-62-0 (2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone)

2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 化学的及び物理的性質
名前と識別子
-
- 2-([2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL)-3-ETHYL-6-(TRIFLUOROMETHYL)-4(3H)-PYRIMIDINONE
- 2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
-
- MDL: MFCD03102600
2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 166310-1g |
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone |
692287-62-0 | 1g |
$1836.00 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00918573-1g |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one |
692287-62-0 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
Key Organics Ltd | 6T-0316-0.5G |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone |
692287-62-0 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
Matrix Scientific | 166310-500mg |
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone |
692287-62-0 | 500mg |
$918.00 | 2023-09-06 | ||
Key Organics Ltd | 6T-0316-1MG |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone |
692287-62-0 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | 6T-0316-10MG |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone |
692287-62-0 | >90% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | 6T-0316-1G |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone |
692287-62-0 | >90% | 1g |
£770.00 | 2023-09-08 | |
A2B Chem LLC | AI73692-5g |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one |
692287-62-0 | >90% | 5g |
$4744.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619140-50mg |
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-(trifluoromethyl)pyrimidin-4(3H)-one |
692287-62-0 | 98% | 50mg |
¥1201.00 | 2024-05-03 | |
Key Organics Ltd | 6T-0316-5MG |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone |
692287-62-0 | >90% | 5mg |
£46.00 | 2023-09-08 |
2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinoneに関する追加情報
Professional Introduction to Compound with CAS No. 692287-62-0 and Product Name: 2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Compound with the CAS number 692287-62-0 and the product name 2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a pyrimidinone core, a chlorophenyl substituent, an ethyl group, and a trifluoromethyl moiety, contribute to its unique chemical properties and biological relevance.
The pyrimidinone scaffold is a well-known pharmacophore in medicinal chemistry, often found in various drugs that target critical biological pathways. Its stability and reactivity make it an ideal platform for further chemical modifications, enabling the development of novel compounds with enhanced pharmacological profiles. In particular, the 4(3H)-pyrimidinone derivative has been extensively studied for its potential in inhibiting enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders.
The 4-Chlorophenyl substituent in the compound's structure is another key feature that contributes to its biological activity. Chlorophenyl groups are frequently incorporated into drug molecules due to their ability to modulate enzyme binding affinities and improve metabolic stability. This particular substitution pattern has been associated with enhanced binding to target proteins, which can lead to more potent and selective drug candidates.
The presence of an ethyl group at the 3-position of the pyrimidinone ring adds another layer of complexity to the compound's structure. Ethyl groups are commonly used in medicinal chemistry to fine-tune the physicochemical properties of molecules, such as solubility and lipophilicity. By adjusting the position and nature of ethyl substituents, chemists can optimize a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
One of the most striking features of this compound is the inclusion of a trifluoromethyl group at the 6-position. Trifluoromethyl groups are highly valued in pharmaceutical development due to their ability to increase metabolic stability, improve binding affinity to biological targets, and enhance pharmacokinetic properties. The electron-withdrawing nature of fluorine atoms in trifluoromethyl groups can significantly influence the electronic properties of adjacent functional groups, leading to more effective drug interactions.
Recent research has highlighted the potential of 2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone as a lead compound for further development. Studies have demonstrated its efficacy in inhibiting certain kinases and enzymes that play a crucial role in cancer progression. The compound's ability to disrupt signaling pathways associated with tumor growth and metastasis makes it an attractive candidate for clinical investigation.
In addition to its anti-cancer potential, this compound has shown promise in preclinical studies as a modulator of inflammatory responses. The sulfanyl group at the 2-position has been identified as a key pharmacophore responsible for its anti-inflammatory activity. By interacting with specific receptors and enzymes involved in inflammation, this compound may offer a novel therapeutic approach for treating chronic inflammatory diseases.
The synthesis of 2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework of this molecule efficiently. The optimization of these synthetic routes is crucial for achieving high yields and purity levels necessary for pharmaceutical applications.
The pharmacokinetic profile of this compound has been carefully evaluated through in vitro and in vivo studies. Preliminary data indicate that it exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties, which are essential for developing effective drugs. The compound's solubility profile has also been optimized through structural modifications aimed at improving bioavailability.
Future research on 2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone will focus on further elucidating its mechanism of action and exploring its potential in treating other diseases. Combination therapies involving this compound with other drugs may also be investigated to enhance therapeutic efficacy while minimizing side effects.
The development of new pharmaceuticals is an ongoing process that relies on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The discovery and optimization of compounds like 692287-62-0 underscore the importance of innovative research in addressing unmet medical needs.
692287-62-0 (2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone) 関連製品
- 1469069-20-2(3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one)
- 2445791-91-1(4-(aminomethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid hydrochloride)
- 2229089-64-7(1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-4-amine)
- 1326812-49-0(4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2229427-31-8(O-1-(3-methyl-1,2-oxazol-5-yl)ethylhydroxylamine)
- 2694745-63-4(Benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate)
- 666699-73-6(2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol)
- 36422-59-0(3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester)
- 181634-14-0(1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one)
- 1510057-06-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-amine)



